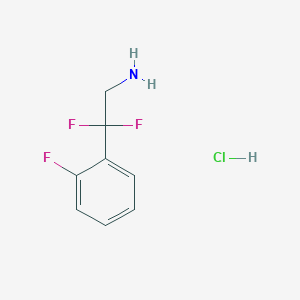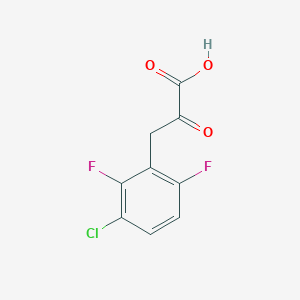
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5ClF2O3 It is a derivative of phenylacetic acid, characterized by the presence of chloro and difluoro substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2,6-difluorophenylacetic acid.
Oxidation: The phenylacetic acid derivative undergoes oxidation to introduce the oxo group at the 2-position, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures are likely employed to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxo group can be involved in redox reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acid derivatives, while oxidation and reduction can lead to different oxo and hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoro substituents on the phenyl ring can enhance binding affinity and specificity towards these targets. The oxo group plays a crucial role in the compound’s reactivity and interaction with biological molecules, potentially leading to inhibition or modulation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2,6-difluorophenylacetic acid
- 3-Chloro-2,6-difluorophenylboronic acid
- 3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid
Comparison
Compared to similar compounds, 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of the oxo group at the 2-position. This structural feature imparts distinct chemical properties, such as increased reactivity in redox and condensation reactions. Additionally, the combination of chloro and difluoro substituents enhances its potential for specific interactions with biological targets, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H5ClF2O3 |
|---|---|
Molekulargewicht |
234.58 g/mol |
IUPAC-Name |
3-(3-chloro-2,6-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5ClF2O3/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2H,3H2,(H,14,15) |
InChI-Schlüssel |
DTHDTWYXGYBLKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CC(=O)C(=O)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


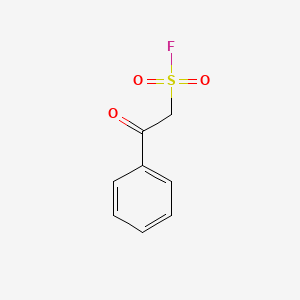
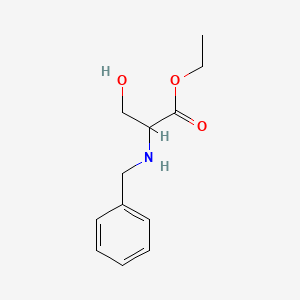
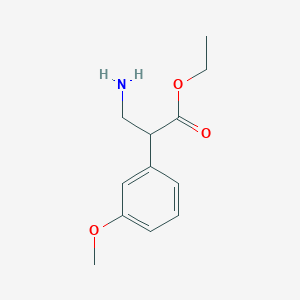
![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)

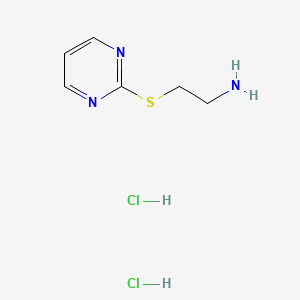
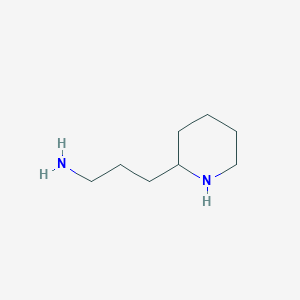
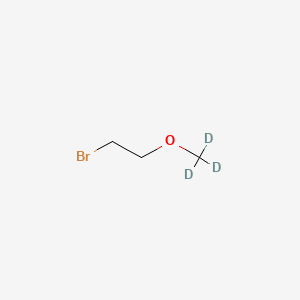

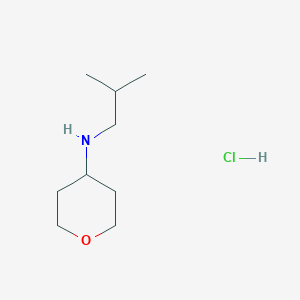
aminehydrochloride](/img/structure/B13519392.png)
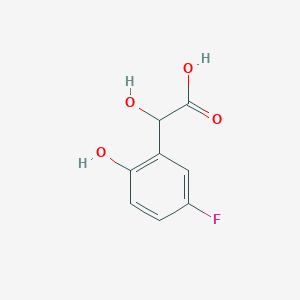
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
